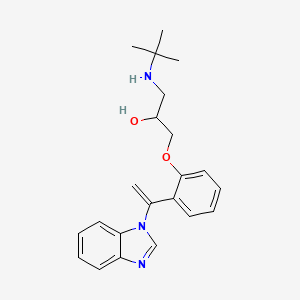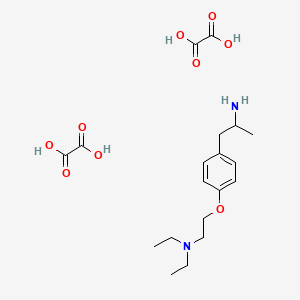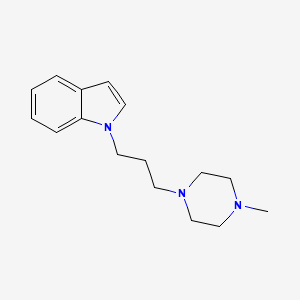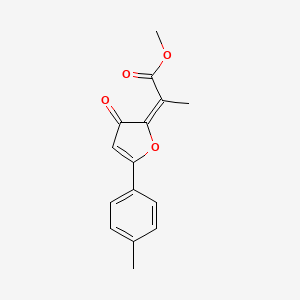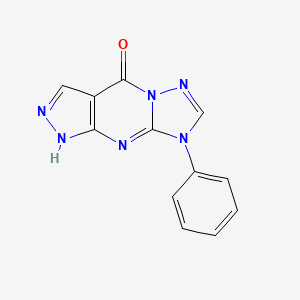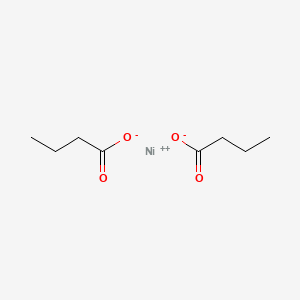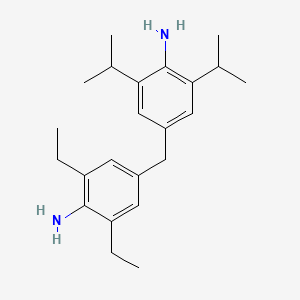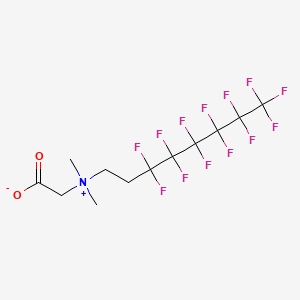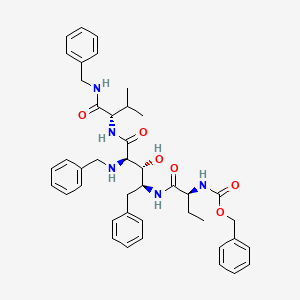
(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-2(S)-aminobutyryl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-2(S)-aminobutyryl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amides, hydroxyl groups, and aromatic rings, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-2(S)-aminobutyryl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled through amide bond formation. Key steps include:
Protection and Deprotection of Functional Groups: Protecting groups such as benzyloxycarbonyl (Cbz) are used to protect amine functionalities during the synthesis.
Amide Bond Formation: Coupling reactions using reagents like carbodiimides (e.g., DCC) facilitate the formation of amide bonds between amino acids and other intermediates.
Hydroxyl Group Introduction: Hydroxyl groups are introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-2(S)-aminobutyryl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Amide bonds can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: LiAlH4 or NaBH4 (Sodium borohydride).
Substitution: Nitrating agents (e.g., HNO3) or halogenating agents (e.g., Br2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Applications De Recherche Scientifique
(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-2(S)-aminobutyryl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-2(S)-aminobutyryl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. Pathways involved include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-2(S)-aminobutyryl)amino)-3-hydroxy-5-phenylpentanoyl)-L-valine benzylamide: can be compared with similar compounds such as:
Atorvastatin Related Compound E: Similar in structure but used primarily in pharmaceutical applications.
Quaternary Ammonium Compounds: Used for their antimicrobial properties.
The uniqueness of This compound
Propriétés
Numéro CAS |
161510-46-9 |
|---|---|
Formule moléculaire |
C42H51N5O6 |
Poids moléculaire |
721.9 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[[(2S,3R,4R)-4-(benzylamino)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C42H51N5O6/c1-4-34(46-42(52)53-28-33-23-15-8-16-24-33)39(49)45-35(25-30-17-9-5-10-18-30)38(48)37(43-26-31-19-11-6-12-20-31)41(51)47-36(29(2)3)40(50)44-27-32-21-13-7-14-22-32/h5-24,29,34-38,43,48H,4,25-28H2,1-3H3,(H,44,50)(H,45,49)(H,46,52)(H,47,51)/t34-,35-,36-,37+,38+/m0/s1 |
Clé InChI |
SXMCNHGNMUQWRG-LOFFRUMASA-N |
SMILES isomérique |
CC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@H](C(=O)N[C@@H](C(C)C)C(=O)NCC2=CC=CC=C2)NCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |
SMILES canonique |
CCC(C(=O)NC(CC1=CC=CC=C1)C(C(C(=O)NC(C(C)C)C(=O)NCC2=CC=CC=C2)NCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


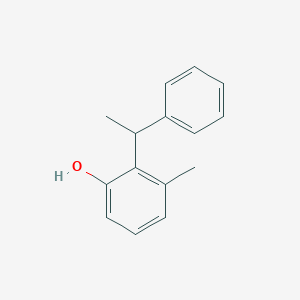
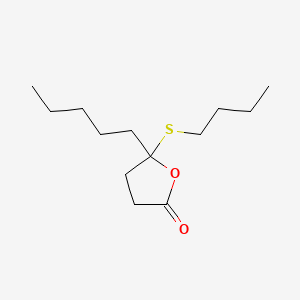
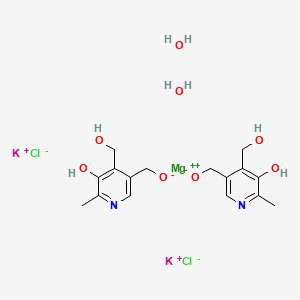
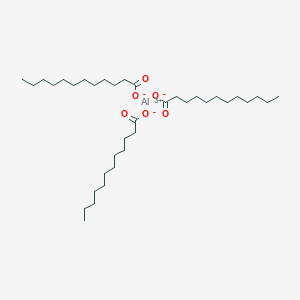
![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
